molecular formula C28H40O6S B1210450 Butixocort 21-propionate CAS No. 98449-05-9

Butixocort 21-propionate

Cat. No.: B1210450
CAS No.: 98449-05-9
M. Wt: 504.7 g/mol
InChI Key: CDKNUFNIFGPFSF-AYVLZSQQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butixocort 21-propionate involves the esterification of butixocort with propionic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Butixocort 21-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Butixocort and propionic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry: Butixocort 21-propionate is used as a model compound in studies of corticosteroid synthesis and reactivity. Its unique structure and reactivity make it a valuable compound for understanding the behavior of glucocorticoids under various chemical conditions .

Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes. It is particularly useful in investigating the anti-inflammatory and immunosuppressive effects of corticosteroids .

Medicine: Medically, this compound is used in the treatment of inflammatory conditions such as asthma, arthritis, ulcerative colitis, and rhinitis. Its potent anti-inflammatory properties make it an effective treatment option for these conditions .

Industry: In the pharmaceutical industry, this compound is used in the development of new corticosteroid formulations. Its unique properties and effectiveness make it a valuable compound for creating new therapeutic agents .

Mechanism of Action

Butixocort 21-propionate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and immune response .

Comparison with Similar Compounds

Uniqueness: Butixocort 21-propionate is unique due to its distinct pharmacokinetic profile, which includes extensive metabolic clearance and limited systemic availability. This makes it particularly effective as a locally acting corticosteroid with minimal systemic side effects .

Properties

CAS No.

98449-05-9

Molecular Formula

C28H40O6S

Molecular Weight

504.7 g/mol

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoylsulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C28H40O6S/c1-5-7-23(32)34-28(22(31)16-35-24(33)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1

InChI Key

CDKNUFNIFGPFSF-AYVLZSQQSA-N

SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CSC(=O)CC

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC

Synonyms

utixocort 21-propionate
JO 1222
JO-1222

Origin of Product

United States

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